Product packaging for 3-(3-Methylpyridin-4-yl)prop-2-enoic acid(Cat. No.:CAS No. 1562606-78-3)

3-(3-Methylpyridin-4-yl)prop-2-enoic acid

Cat. No.: B2512127
CAS No.: 1562606-78-3
M. Wt: 163.176
InChI Key: QGRZITAZKXBYKI-NSCUHMNNSA-N
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Description

3-(3-Methylpyridin-4-yl)prop-2-enoic acid is a high-value chemical intermediate with significant potential in medicinal chemistry and pharmaceutical research. This compound, characterized by its prop-2-enoic acid (acrylic acid) chain attached to a 3-methylpyridin-4-yl ring, serves as a versatile building block for the synthesis of more complex molecules. Its core structure is recognized as a key pharmacophore in the development of novel therapeutic agents. Recent research highlights the application of similar pyridine and pyridazine derivatives in the design of potent and selective inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK), for the treatment of B-cell malignancies and autoimmune disorders . Furthermore, heterocyclic compounds based on related scaffolds are extensively investigated for their antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli . The molecule's structure allows for further functionalization, making it a crucial precursor in drug discovery campaigns aimed at overcoming antibiotic resistance and developing targeted cancer therapies . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B2512127 3-(3-Methylpyridin-4-yl)prop-2-enoic acid CAS No. 1562606-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-6-10-5-4-8(7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRZITAZKXBYKI-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 3 3 Methylpyridin 4 Yl Prop 2 Enoic Acid

Conventional Synthetic Pathways to 3-(3-Methylpyridin-4-yl)prop-2-enoic Acid

The synthesis of this compound is typically achieved through a multi-step process that involves the initial formation of a substituted pyridine (B92270) core, followed by the installation of the prop-2-enoic acid side chain.

Approaches to the 3-Methylpyridin-4-yl Core Elaboration

The assembly of the 3-methylpyridin-4-yl core is a critical first step. Pyridine and its derivatives are fundamental N-heterocycles in FDA-approved drugs and other valuable compounds. rsc.orgyoutube.com The synthesis of polysubstituted pyridines can be challenging due to the electron-deficient nature of the ring and the potential for nitrogen coordination with reagents. rsc.orgnih.gov

A common precursor for the synthesis of the target molecule is 3-methyl-4-pyridinecarboxaldehyde . General strategies for obtaining such substituted pyridines include building the ring from acyclic precursors or functionalizing a pre-existing pyridine ring. rsc.org Recent advancements in transition-metal-catalyzed cross-coupling and cyclization reactions have provided new avenues to functionalized pyridine derivatives. researchgate.net The synthesis of 3-methylpyridine (B133936) itself has been the subject of extensive research, with various catalytic routes developed for its efficient and environmentally friendly preparation. nih.gov Once 3-methylpyridine is obtained, subsequent C-H functionalization or other classical methods can be employed to introduce the aldehyde group at the 4-position.

Another key intermediate can be 4-methylpyridine-3-boronic acid , which can be converted to 3-amino-4-methylpyridine, a precursor for other functional groups. google.com The direct carboxylation of pyridines at the C-4 position using CO2 has also emerged as a viable strategy for creating isonicotinic acid derivatives, which could be further modified. chemistryviews.org

Olefination Strategies for the Prop-2-enoic Acid Moiety (e.g., Knoevenagel, Wittig, Horner-Wadsworth-Emmons)

Once the 3-methyl-4-pyridinecarboxaldehyde precursor is secured, the next step involves a carbon-carbon bond-forming reaction to introduce the three-carbon side chain. Several classic olefination reactions are well-suited for this transformation.

Knoevenagel Condensation: This reaction is one of the most useful C=C bond-forming methods in organic synthesis. bas.bg It involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, the Doebner modification is particularly relevant. wikipedia.orgorganic-chemistry.org In this approach, 3-methyl-4-pyridinecarboxaldehyde is reacted with malonic acid in the presence of a basic catalyst like pyridine or piperidine. organic-chemistry.orgtandfonline.com The reaction proceeds through a condensation step followed by a decarboxylation to yield the desired α,β-unsaturated acid. wikipedia.orgtandfonline.com The Knoevenagel condensation offers the advantage of being experimentally simple and often produces the thermodynamically more stable E-alkene with high selectivity. bas.bg Studies on pyridinecarbaldehydes have shown that the reaction can proceed efficiently, sometimes even without a catalyst, as the pyridine ring itself can activate the methylene compound. bas.bg

Wittig Reaction: The Wittig reaction provides another powerful method for converting aldehydes into alkenes. wikipedia.orglibretexts.org This reaction uses a phosphorus ylide (a Wittig reagent) to react with the aldehyde. wikipedia.org To obtain the prop-2-enoic acid moiety, a stabilized ylide such as methyl (triphenylphosphoranylidene)acetate would be used. The reaction with 3-methyl-4-pyridinecarboxaldehyde would yield the corresponding methyl ester, methyl 3-(3-Methylpyridin-4-yl)prop-2-enoate. Stabilized ylides generally favor the formation of the (E)-alkene. berkeley.eduorganic-chemistry.org A significant drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to separate from the desired product. berkeley.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgorganic-chemistry.org These carbanions are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides, offering different reactivity profiles. thieme-connect.com The HWE reaction is renowned for producing (E)-alkenes with very high stereoselectivity. wikipedia.orgnrochemistry.com The reaction of 3-methyl-4-pyridinecarboxaldehyde with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH, NaOMe), would generate the ethyl ester of the target acid. organic-chemistry.org A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) ester, which is easily removed during aqueous work-up, simplifying product purification. berkeley.edu

Comparison of Olefination Strategies
ReactionReagentsTypical StereoselectivityKey AdvantagesKey Disadvantages
Knoevenagel (Doebner)Malonic acid, Base (e.g., Pyridine, Piperidine)High (E)-selectivityDirect formation of carboxylic acid, simple procedure, atom-economical. bas.bgorganic-chemistry.orgRequires heating, potential for side reactions. researchgate.net
WittigStabilized Phosphorus Ylide (e.g., Ph3P=CHCO2R)High (E)-selectivity (with stabilized ylides). organic-chemistry.orgBroad substrate scope, well-established.Forms triphenylphosphine oxide byproduct (difficult to remove). berkeley.edu
Horner-Wadsworth-EmmonsPhosphonate Ester (e.g., (EtO)2P(O)CH2CO2Et), BaseExcellent (E)-selectivity. wikipedia.orgWater-soluble byproduct (easy purification), generally higher yields than Wittig. berkeley.eduPhosphonate reagents can be more expensive than Wittig salts.

Carboxylic Acid Formation and Ester Hydrolysis Techniques

When the olefination strategy results in an ester (e.g., from the Wittig or HWE reactions), a final hydrolysis step is required to obtain the target carboxylic acid. This is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent, followed by acidification. The reaction conditions (temperature, reaction time, and concentration of the base) must be carefully controlled to ensure complete conversion without causing unwanted side reactions on the pyridine ring or the double bond.

Novel Synthetic Approaches and Catalyst Development

Modern organic synthesis seeks more efficient and sustainable methods. For cinnamic acid derivatives and related structures, novel catalytic systems have been developed. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, for reactions like the Knoevenagel condensation. nih.gov For instance, periodic mesoporous organosilicas functionalized with pyridine groups have been shown to be highly efficient and recyclable basic catalysts for this transformation. nih.gov

Palladium-catalyzed C-H olefination is another advanced strategy that could potentially be applied. rsc.org This approach could directly couple a C-H bond on the 3-methylpyridine ring with an acrylate, although controlling the regioselectivity would be a significant challenge. Other modern methods for synthesizing cinnamic acid derivatives include microwave-assisted synthesis and reactions using novel supported catalysts, which can offer advantages in terms of reaction time and yield. jocpr.com

Chemo- and Regioselectivity in this compound Synthesis

Achieving the correct substitution pattern on the pyridine ring is a major challenge in the synthesis of this molecule. Pyridines are electron-deficient, and their C-H bonds have different reactivities, making regioselective functionalization difficult. rsc.org

Direct C-H functionalization of 3-substituted pyridines often poses a significant regioselectivity challenge. nih.gov The electronic properties of the pyridine ring and the directing effects of existing substituents play a crucial role. For a 3-methylpyridine, electrophilic substitution is difficult, while nucleophilic or radical substitution might occur at the 2-, 4-, or 6-positions. Recent advances have led to catalytic protocols for highly selective C-H arylation at the 4-position of 3-substituted pyridines, which could be adapted for other functionalizations. nih.gov Controlling the regioselectivity often relies on a deep understanding of electronic and steric effects or the use of directing groups. nih.govresearchgate.net Innovative strategies, including the use of pyridine phosphonium salts or photocatalytic methods, are being developed to achieve selective functionalization at the meta- and para-positions of the pyridine ring. nih.gov

In the olefination step, chemoselectivity is also important. The reaction must selectively occur at the aldehyde group without affecting the pyridine ring. Fortunately, the reactions discussed (Knoevenagel, Wittig, HWE) are highly chemoselective for carbonyl groups.

Process Optimization and Scale-Up Considerations for Efficient Production

For the large-scale synthesis of this compound, process optimization is essential to ensure efficiency, cost-effectiveness, and safety. The Knoevenagel condensation is often amenable to scale-up, provided the reaction conditions are carefully optimized. numberanalytics.com

Key parameters for optimization include:

Catalyst: While classic conditions use homogeneous bases like piperidine, switching to a heterogeneous catalyst could simplify purification and allow for catalyst recycling, which is highly desirable for industrial processes. nih.gov

Solvent: The choice of solvent can significantly impact reaction rate and yield. While pyridine can act as both catalyst and solvent in the Doebner reaction, exploring greener solvents or even solvent-free conditions could improve the environmental profile of the synthesis. researchgate.netresearchgate.net

Temperature and Reaction Time: These parameters must be optimized to maximize product yield while minimizing the formation of impurities and decomposition products.

Work-up and Purification: Developing a robust and scalable purification protocol is critical. For the HWE route, the easy removal of the phosphate byproduct is a major advantage for scale-up. Crystallization is often the preferred method for final purification on a large scale.

Researchers have developed novel, highly efficient mechanisms for manufacturing pyridine compounds, sometimes converting multi-step batch processes into single continuous-flow steps, leading to significant reductions in production costs and increases in yield. vcu.edu Such approaches could be adapted for the production of the 3-methyl-4-pyridinecarboxaldehyde intermediate.

Chemical Reactivity and Reaction Mechanisms of 3 3 Methylpyridin 4 Yl Prop 2 Enoic Acid

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The propenoic acid portion of the molecule, featuring a carbon-carbon double bond in conjugation with a carboxylic acid, is the primary site for a variety of addition and condensation reactions.

Electrophilic and Nucleophilic Addition Reactions

The conjugated system of the α,β-unsaturated carboxylic acid in 3-(3-methylpyridin-4-yl)prop-2-enoic acid is susceptible to both electrophilic and nucleophilic attacks. The electron-withdrawing nature of the carboxylic acid group renders the β-carbon electrophilic, making it a prime target for nucleophilic (Michael) addition. A variety of nucleophiles, including amines, thiols, and carbanions, can add to this position.

Conversely, the double bond can undergo electrophilic addition. While the electron-withdrawing effect of the carboxyl group deactivates the double bond towards electrophiles compared to a simple alkene, reactions with strong electrophiles such as halogens (e.g., Br₂) can still proceed to yield dihalogenated products.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group readily undergoes esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid, or through activation with reagents like dicyclohexylcarbodiimide (DCC). The kinetics of such reactions are typically second-order and are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants researchgate.net. For instance, studies on the esterification of acrylic acid have shown that increasing the catalyst concentration and temperature generally leads to an increase in the reaction rate researchgate.net.

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This transformation often requires the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group and facilitate the formation of the amide bond fishersci.itwhiterose.ac.ukorganic-chemistry.org. The reaction proceeds through a highly reactive O-acylisourea intermediate fishersci.it.

ReactionTypical ReagentsKey Features
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Reversible reaction; rate influenced by temperature and catalyst concentration.
AmidationAmine, Coupling Agent (e.g., DCC, EDC)Often requires activation of the carboxylic acid.

Hydrogenation Pathways and Formation of Saturated Analogs

The carbon-carbon double bond of the propenoic acid moiety can be selectively hydrogenated to yield the corresponding saturated analog, 3-(3-methylpyridin-4-yl)propanoic acid. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere researchgate.net. It is also possible to hydrogenate the pyridine (B92270) ring, though this generally requires more forcing conditions, such as higher pressures and temperatures, or the use of specific catalysts like rhodium researchgate.netbeilstein-journals.org. The choice of catalyst and reaction conditions is therefore crucial in determining the selectivity of the hydrogenation.

Polymerization Studies of the Propenoic Acid Unit

The vinyl group within the propenoic acid structure allows for the possibility of polymerization. Analogous to other acrylic acid derivatives, this compound could potentially undergo radical, anionic, or cationic polymerization to form a polymer with a poly(acrylic acid) backbone and pendant 3-methyl-4-pyridyl groups. The polymerization of acrylic acid itself is known to be influenced by factors such as monomer concentration and the nature of the solvent semanticscholar.org. Furthermore, related pyridyl acrylic acids have been shown to undergo photochemical [2+2] cycloaddition reactions, suggesting another potential pathway for polymerization or cross-linking under UV irradiation nih.gov. The resulting polymers could have interesting properties due to the presence of the basic pyridine units.

Transformations Involving the Pyridine Nitrogen and the Methyl Substituent

The pyridine ring offers additional sites for chemical modification. The nitrogen atom is basic and nucleophilic, while the methyl group can be a site for oxidation or other transformations.

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to alkylation with alkyl halides, leading to the formation of quaternary pyridinium salts. This reaction would introduce a positive charge on the pyridine ring, which would significantly alter the electronic properties and solubility of the molecule.

The methyl group attached to the pyridine ring can be oxidized to a carboxylic acid group under strong oxidizing conditions, for example, using potassium permanganate or nitric acid google.com. This would yield 4-(2-carboxyvinyl)pyridine-3-carboxylic acid. Theoretical studies on the oxidation of related methyl-substituted acrylic acids suggest that the C-H bonds of the methyl group can be susceptible to oxidation nih.govresearchgate.net.

Reaction Kinetics and Thermodynamic Considerations for Key Transformations

The kinetics of the reactions of this compound are governed by the activation energies of the respective transition states. For instance, in esterification reactions, the rate is dependent on the concentration of the protonated carboxylic acid, which is in equilibrium with the neutral acid researchgate.net. Kinetic studies of acrylic acid polymerization have shown that the reaction rate is dependent on monomer concentration and can be influenced by pH researchgate.net.

Stereochemical Aspects of Reactions Involving the Compound

The stereochemistry of reactions involving this compound is primarily centered around two features: the alkene bond, which can exist as E/Z isomers, and the potential for the creation of new stereocenters, leading to chiral molecules. While specific studies on this compound are not extensively documented, general principles of stereoselective synthesis can be applied to understand potential reaction pathways.

Geometric Isomerism:

The double bond in the prop-2-enoic acid chain of this compound allows for the existence of two geometric isomers: the (E)-isomer and the (Z)-isomer. The (E)-isomer, where the priority groups (the pyridine ring and the carboxylic acid group) are on opposite sides of the double bond, is generally the more thermodynamically stable and, therefore, the more common form. The IUPAC name for a related compound, (E)-3-(3-methylpyridin-2-yl)prop-2-enoic acid, highlights the prevalence of the (E) configuration in similar structures. Reactions that proceed through mechanisms allowing for equilibration will likely favor the formation of the (E)-isomer.

Potential for Asymmetric Synthesis:

Reactions that introduce a new chiral center into the molecule from the prochiral alkene or carboxylic acid group can potentially be controlled to favor the formation of one enantiomer over the other. This is the domain of asymmetric synthesis, which utilizes chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of a reaction.

For instance, in asymmetric hydrogenations of the alkene, a chiral catalyst could selectively add hydrogen to one face of the double bond, leading to an excess of one enantiomer of the resulting 3-(3-Methylpyridin-4-yl)propanoic acid. Similarly, asymmetric additions to the double bond, such as Michael additions, could also be rendered stereoselective.

While specific data on the enantiomeric excess (ee%) or diastereomeric ratios (dr) for reactions involving this compound are not readily found in the literature, the principles of asymmetric synthesis are well-established for similar α,β-unsaturated carboxylic acids. The success of such stereoselective transformations would heavily depend on the choice of catalyst and reaction conditions.

The table below illustrates hypothetical stereochemical outcomes for a generic asymmetric reaction involving this compound, based on established principles of stereoselective synthesis.

Reaction TypeChiral InfluencePotential Product(s)Theoretical Stereochemical Outcome
Asymmetric HydrogenationChiral Metal Catalyst (e.g., Rh-BINAP)(R)- or (S)-3-(3-Methylpyridin-4-yl)propanoic acidHigh enantiomeric excess (e.g., >90% ee)
Asymmetric Michael AdditionChiral Organocatalyst or Lewis AcidDiastereomeric and/or enantiomerically enriched adductsControl over both diastereoselectivity and enantioselectivity
Chiral ResolutionResolving Agent (e.g., chiral amine)Separation of enantiomers of a racemic mixtureIsolation of individual enantiomers

It is important to note that the development of specific stereoselective methods for this compound would require dedicated research to optimize reaction conditions and catalyst systems to achieve high levels of stereocontrol. The field of asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers often exhibit desired activities.

Spectroscopic Characterization and Structural Elucidation of 3 3 Methylpyridin 4 Yl Prop 2 Enoic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups within a molecule. The vibrational modes of 3-(3-Methylpyridin-4-yl)prop-2-enoic acid are dictated by the pyridine (B92270) ring, the acrylic acid moiety, and the methyl group.

In the FT-IR spectrum, the carboxylic acid O-H stretch is expected to produce a broad absorption band in the 3300-2500 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp peak around 1700-1680 cm⁻¹. The C=C stretching of the acrylic acid and the pyridine ring are anticipated in the 1650-1500 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the vinyl group would be observed around 3100-3000 cm⁻¹, while the methyl group's C-H stretching would be in the 2980-2850 cm⁻¹ region. C-N stretching vibrations within the pyridine ring are typically found in the 1350-1000 cm⁻¹ range. researchgate.netbiointerfaceresearch.com

The FT-Raman spectrum would complement the FT-IR data. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The C=C double bond of the acrylic acid moiety is also expected to show a strong Raman signal. The symmetric stretching of the carboxylate group, if the compound exists as a zwitterion or in a dimeric form, would also be Raman active.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid) 3300-2500 (broad) Weak
C-H stretch (Aromatic/Vinyl) 3100-3000 3100-3000
C-H stretch (Methyl) 2980-2850 2980-2850
C=O stretch (Carboxylic Acid) 1700-1680 (strong) 1700-1680
C=C stretch (Alkene/Aromatic) 1650-1500 1650-1500 (strong)
C-N stretch (Pyridine Ring) 1350-1000 Variable
Pyridine Ring Breathing Variable Strong

Note: These are predicted values based on characteristic group frequencies and computational studies of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton frameworks of a molecule.

For the ¹H NMR spectrum of this compound, the carboxylic acid proton is expected to appear as a broad singlet significantly downfield, typically above 10 ppm. The protons on the pyridine ring would likely resonate in the aromatic region, between 7.0 and 9.0 ppm. The vinylic protons of the prop-2-enoic acid chain will appear as doublets, with their chemical shifts influenced by their position relative to the carboxylic acid and the pyridine ring. The methyl protons would give a singlet peak further upfield, likely in the 2.0-2.5 ppm range. The coupling between the vinylic protons can provide information about the stereochemistry of the double bond. researchgate.netlew.ro

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically between 165 and 185 ppm. The carbons of the pyridine ring and the vinylic carbons would resonate in the 110-160 ppm range. The methyl carbon would appear at a much higher field, likely between 15 and 25 ppm. Computational methods like the Gauge-Including Atomic Orbital (GIAO) approach are often used to predict ¹³C NMR chemical shifts with high accuracy. nih.govmdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH >10.0 broad singlet
Pyridine-H 7.0 - 9.0 multiplet
Vinyl-H 6.0 - 8.0 doublet
-CH₃ 2.0 - 2.5 singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-COOH 165 - 185
Pyridine-C 120 - 160
Vinyl-C 110 - 150
-CH₃ 15 - 25

Note: These are predicted values based on typical chemical shift ranges and computational studies of related structures.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the conjugated system formed by the pyridine ring and the acrylic acid moiety. The position of the maximum absorption (λ_max) can be influenced by the solvent polarity. Time-dependent density functional theory (TD-DFT) is a common computational method for predicting UV-Vis spectra. mdpi.comresearchgate.net For similar conjugated systems, λ_max values are often observed in the 250-350 nm range.

Table 4: Predicted UV-Vis Absorption Data for this compound

Solvent Predicted λ_max (nm) Electronic Transition
Ethanol ~280-320 π → π*
Hexane ~270-310 π → π*

Note: These are estimated values based on computational studies of analogous compounds.

Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molar mass: 163.17 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 163.

The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da). Another common fragmentation pathway for carboxylic acids is the loss of carbon monoxide (-CO, 28 Da) after initial fragmentation. The pyridine ring itself is relatively stable, but fragmentation of the acrylic acid chain is expected. The fragmentation can be predicted using computational tools that simulate mass spectra. nih.govnih.gov

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
163 [M]⁺
145 [M - H₂O]⁺
118 [M - COOH]⁺
91 [C₆H₅N]⁺ (fragment of pyridine ring)

Note: These are plausible fragmentation patterns based on the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination (if available for the compound or close analogues)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure of this compound is not currently available in the Cambridge Structural Database, the structure of a close analogue, (E)-3-(pyridin-4-yl)acrylic acid, has been reported.

Computational Chemistry and Theoretical Investigations of 3 3 Methylpyridin 4 Yl Prop 2 Enoic Acid

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. Had such a study been performed on 3-(3-Methylpyridin-4-yl)prop-2-enoic acid, it would have provided a detailed three-dimensional model of the molecule's most stable conformation. This optimization of the molecular geometry would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, offering insights into its polarity and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. An FMO analysis of this compound would identify the regions of the molecule most likely to donate or accept electrons in a chemical reaction.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It translates the complex wave function of a molecule into a more intuitive Lewis-like structure of bonds and lone pairs. For this compound, an NBO analysis would quantify the delocalization of electron density, revealing important intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability. It would also provide a quantitative measure of the charge distribution on each atom.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of positive and negative potential. An MEP map for this compound would highlight the electron-rich areas (typically colored red or yellow), which are susceptible to electrophilic attack, and the electron-poor areas (colored blue), which are prone to nucleophilic attack. This provides a powerful tool for predicting how the molecule will interact with other chemical species.

Intermolecular Interaction Analysis: Hirshfeld Surface Analysis and Noncovalent Interactions in Crystalline States

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping various properties onto this surface, researchers can identify and analyze different types of noncovalent interactions, such as hydrogen bonds and van der Waals forces. A Hirshfeld analysis of crystalline this compound would provide a "fingerprint" plot that summarizes the percentage contribution of different types of intermolecular contacts, offering a deep understanding of how the molecules pack together in the solid state.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. If a dataset of related compounds with known properties were available, a QSPR model could be developed to predict various properties of this compound, such as its solubility, boiling point, or biological activity.

Design, Synthesis, and Structure Activity Relationships Sar of 3 3 Methylpyridin 4 Yl Prop 2 Enoic Acid Derivatives

Systematic Modification Strategies for Enhanced Activity or Selectivity

The rational design of derivatives of 3-(3-Methylpyridin-4-yl)prop-2-enoic acid can be approached through systematic modifications of its core structure. These modifications aim to enhance biological activity, improve selectivity for a specific target, and optimize pharmacokinetic properties. The primary sites for modification include the carboxylic acid functionality, the pyridine (B92270) ring, and the propenoic acid linker.

Modifications at the Carboxylic Acid Functionality (e.g., esters, amides)

The carboxylic acid group is a key feature of the molecule, often involved in critical interactions with biological targets through hydrogen bonding or ionic interactions. However, its acidic nature can limit cell permeability and bioavailability. Conversion of the carboxylic acid to various ester and amide derivatives is a common strategy to address these limitations.

Esters, for example, can act as prodrugs, which are enzymatically hydrolyzed in vivo to release the active carboxylic acid. The choice of the ester group can influence the rate of hydrolysis and the physicochemical properties of the molecule, such as lipophilicity. Amide derivatives offer another avenue for modification, providing opportunities to introduce a wide range of substituents that can form additional interactions with the target protein.

Illustrative Data on Carboxylic Acid Modifications of a Related Pyridine Derivative Series

CompoundR Group (Modification)Biological Activity (IC50, µM) - Hypothetical
1a-OH (Carboxylic Acid)10.5
1b-OCH3 (Methyl Ester)8.2
1c-NH2 (Primary Amide)15.3
1d-NHCH3 (Secondary Amide)12.1

Substitutions on the Pyridine Ring

The pyridine ring offers several positions for substitution, allowing for the fine-tuning of the electronic and steric properties of the molecule. The introduction of various functional groups can influence the compound's binding affinity, selectivity, and metabolic stability. For instance, the addition of electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy moieties, can alter the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. nih.gov

The methyl group at the 3-position of the pyridine ring in the parent compound already influences its electronic and steric profile. Further modifications could involve altering the size and nature of this alkyl group or introducing substituents at other available positions on the ring.

Alterations to the Propenoic Acid Linker

The propenoic acid linker provides a rigid connection between the pyridine ring and the carboxylic acid functionality. Its length, rigidity, and stereochemistry are crucial for the optimal positioning of the key interacting groups within the binding site of a biological target. Modifications to this linker could include saturation of the double bond to introduce flexibility, or the introduction of substituents on the alpha or beta carbons to explore steric and electronic effects. The (E)-configuration of the double bond is typically preferred for planarity, which can be important for stacking interactions with aromatic residues in a protein's active site.

Rational Design Principles based on Molecular Modeling and Ligand-Based Approaches

In the absence of a known biological target, ligand-based drug design strategies can be employed to develop derivatives of this compound. These approaches rely on the analysis of a set of molecules with known activities to derive a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups required for biological activity.

Molecular modeling techniques, such as conformational analysis and molecular alignment, are central to developing these pharmacophore models. Once a model is established, it can be used to screen virtual libraries of compounds to identify new molecules with the desired structural features. Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed derivatives, helping to prioritize compounds for synthesis. nih.gov

Structure-Activity Relationship (SAR) Analysis Linking Structural Features to Mechanistic Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the derivatives of this compound, a systematic SAR analysis would involve synthesizing a library of compounds with focused modifications at the three key positions mentioned earlier and evaluating their biological effects.

For example, a series of compounds with different substituents on the pyridine ring could reveal the importance of electronic and steric factors for activity. Similarly, varying the nature of the ester or amide group at the carboxylic acid position can provide insights into the optimal physicochemical properties for cell penetration and target engagement. These studies are crucial for building a comprehensive understanding of the molecular interactions driving the biological effects of this class of compounds.

Illustrative SAR Data for Pyridine Ring Substitutions in a Cinnamic Acid Analogue Series

CompoundPyridine Ring SubstituentBiological Activity (IC50, µM) - Hypothetical
2a-H25.0
2b3-CH318.5
2c5-Cl9.8
2d5-OCH315.2

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies take SAR analysis a step further by establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net This is achieved by calculating a set of molecular descriptors for each compound and using statistical methods to correlate these descriptors with their measured biological activity. nih.govmdpi.com

Mechanistic Biological Studies of 3 3 Methylpyridin 4 Yl Prop 2 Enoic Acid and Its Analogues in Vitro Focus

Investigation of Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase)

The inhibition of enzymes is a key mechanism through which therapeutic agents exert their effects. For analogues of 3-(3-Methylpyridin-4-yl)prop-2-enoic acid, a significant area of in vitro investigation has been their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov Enhanced cholinergic neurotransmission through AChE inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comnih.gov

In vitro assays, such as the colorimetric method developed by Ellman, are standard for assessing the AChE inhibitory activity of novel compounds. nih.gov These assays measure the enzymatic activity by detecting the product of acetylcholine hydrolysis. The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. frontiersin.org

While direct studies on this compound are not extensively documented, research on structurally related pyridyl and cinnamic acid derivatives suggests potential for enzyme inhibition. For instance, various plant extracts containing phenolic compounds, which share structural motifs with the subject compound, have demonstrated dose-dependent inhibition of acetylcholinesterase in vitro. nih.gov The inhibitory mechanism of such compounds can vary, with some acting as competitive, non-competitive, or mixed-type inhibitors, which can be elucidated through kinetic studies. frontiersin.org

Table 1: In Vitro Acetylcholinesterase Inhibitory Activity of Analogue Compounds

Compound/ExtractIC50 Value (µg/mL)Type of InhibitionReference
Ethyl acetate (B1210297) extract of Ficus benghalensis67±0.06Not specified nih.gov
Donepezil (Standard)33.20±0.23Not specified nih.gov

This table presents data for compounds with structural similarities to infer the potential activity of this compound.

Receptor Binding and Modulation Mechanisms (in vitro assays)

The interaction of small molecules with cellular receptors is a fundamental mechanism of signal transduction and pharmacological intervention. In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific receptors. Analogues of this compound, particularly those featuring a pyridone scaffold, have been investigated for their ability to bind and modulate cannabinoid receptors.

For example, novel pyridone-based derivatives have been identified as agonists for the cannabinoid receptor type 2 (CB2R). nih.gov The agonist activity is determined in vitro by measuring the compound's ability to elicit a cellular response upon binding to the receptor, often quantified by the half-maximal effective concentration (EC50). nih.gov Such studies provide insights into the structure-activity relationships, indicating how modifications to the molecular structure influence receptor binding and activation. nih.gov While direct receptor binding data for this compound is scarce, the activity of its analogues suggests that the pyridyl moiety could play a role in receptor interactions.

Mechanistic Insights into Antimicrobial Activity (in vitro antibacterial, antifungal mechanisms)

The antimicrobial properties of novel compounds are of significant interest in the face of rising antibiotic resistance. In vitro studies on analogues of this compound, such as cationic amphiphilic polymethacrylate (B1205211) derivatives, have shed light on their potential mechanisms of action against bacteria and fungi. mdpi.com

A primary mechanism of antimicrobial action for many compounds is the disruption of the microbial cell membrane. mdpi.com However, some synthetic mimics of antimicrobial peptides exert their effects through mechanisms other than membrane permeabilization, such as interacting with intracellular targets like DNA and RNA. mdpi.com The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe in vitro. mdpi.com

The development of antifungal resistance can occur through various mechanisms, including alterations in the drug target, changes in sterol biosynthesis, and overexpression of the drug target enzyme. nih.gov Some antifungal agents, like 5-fluorocytosine, act by inhibiting the synthesis of DNA and RNA. mdpi.comnih.gov

Anti-inflammatory Pathways and Cellular Signaling Modulations (in vitro models)

In vitro models using cell lines such as RAW 264.7 macrophages are instrumental in investigating the anti-inflammatory potential of chemical compounds. nih.govresearchgate.net The anti-inflammatory activity of pyridyl-containing analogues has been explored, revealing their ability to modulate key inflammatory pathways.

A common in vitro assay involves stimulating macrophages with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net The inhibitory effect of a test compound on the production of these inflammatory mediators is then quantified.

Mechanistic studies have shown that some anti-inflammatory compounds act by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins and their corresponding mRNA. researchgate.net This often occurs through the inhibition of signaling cascades such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net For instance, certain triterpenoid (B12794562) derivatives have been shown to inhibit the phosphorylation of IκBα, a key step in the activation of NF-κB. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties (in vitro assays)

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells. Various in vitro assays are employed to evaluate the antioxidant and radical scavenging properties of compounds like the analogues of this compound.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess the ability of a compound to act as a hydrogen or electron donor. mdpi.comnih.govmdpi.com In this assay, the reduction of the stable DPPH radical by an antioxidant is measured spectrophotometrically as a decrease in absorbance. nih.gov The scavenging activity is often expressed as the percentage of DPPH radical inhibition. nih.gov

Other in vitro antioxidant assays include the ferric reducing antioxidant power (FRAP) assay and the superoxide (B77818) anion scavenging assay. nih.gov The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), while the superoxide anion scavenging assay determines the compound's capacity to neutralize the superoxide radical. nih.gov The antioxidant activity of many compounds, including cinnamic acid derivatives, is often concentration-dependent. mdpi.com

Table 2: In Vitro Radical Scavenging Activity of Analogue Compounds

Compound ClassAssayMechanismReference
Pyrimidine AcrylamidesDPPHHydrogen donation/free-radical scavenging mdpi.com
3-Substituted-2-OxindolesDPPHHydrogen donation nih.gov
Plant ExtractsSuperoxide Anion ScavengingNeutralization of superoxide radicals nih.gov

This table illustrates common in vitro antioxidant assays and mechanisms relevant to the structural class of this compound.

DNA/RNA Interaction and Cleavage Mechanisms (in vitro studies)

The interaction of small molecules with nucleic acids, such as DNA and RNA, can lead to various biological effects, including antimicrobial and anticancer activities. In vitro techniques are essential for characterizing these interactions. nih.gov While specific data for this compound is limited, the principles of such interactions can be discussed in the context of its potential activities.

In vitro selection methods can be used to identify RNA sequences that bind with high affinity to specific proteins or small molecules. nih.govsemanticscholar.org These methods involve creating a large library of random RNA sequences and selecting those that bind to the target of interest. nih.gov Such studies can reveal specific structural motifs, like stem-loop structures, that are critical for the interaction. nih.gov

Furthermore, some antimicrobial compounds exert their effects by penetrating the bacterial cell and interacting with intracellular DNA and RNA, leading to the inhibition of vital cellular processes like protein synthesis and DNA replication. mdpi.commdpi.com The study of these interactions at a molecular level is crucial for understanding the complete mechanism of action of such compounds.

Applications of 3 3 Methylpyridin 4 Yl Prop 2 Enoic Acid in Advanced Materials Science

Integration into Polymer Architectures and Functional Copolymers

The presence of a polymerizable acrylic acid group and a functional pyridine (B92270) moiety makes 3-(3-Methylpyridin-4-yl)prop-2-enoic acid a promising monomer for the synthesis of functional polymers and copolymers. The acrylic acid group can readily undergo free-radical polymerization, allowing for its incorporation into various polymer backbones. For instance, studies on the copolymerization of other acrylic acid derivatives, such as 3-(4-acetylphenylcarbamoyl) acrylic acid with styrene (B11656), have demonstrated the successful integration of functional acrylic monomers into polymer chains using initiators like azo-bis-isobutyronitrile (AIBN) mdpi.com. This suggests that this compound could be similarly copolymerized with a variety of vinyl monomers to create functional copolymers with tailored properties.

The resulting polymers would feature pendant pyridine units, which can impart specific functionalities. The pyridine moiety is known for its ability to participate in hydrogen bonding, coordinate with metal ions, and act as a basic site. These properties can be exploited to create materials with applications in areas such as adhesives, coatings, and as templates for the synthesis of nanoparticles. Furthermore, the thermal stability of polymers can be significantly influenced by the incorporation of such heterocyclic groups. For example, pyridine-grafted copolymers of acrylic acid–styrene derivatives have shown enhanced thermal stability mdpi.com.

Monomer Polymerization Method Potential Polymer Properties Potential Applications
This compoundFree-radical polymerizationFunctional side chains, thermal stability, metal coordinationAdhesives, coatings, nanocomposites
3-(4-acetylphenylcarbamoyl) acrylic acid / StyreneFree-radical polymerizationVariable polydispersity, blue fluorescenceAntimicrobial materials, fluorescent polymers

Role in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission rsc.org. Pyridine-containing compounds have been identified as promising candidates for AIE luminogens. The intermolecular interactions between pyridinium subunits in the crystalline state can lead to significant AIE effects rsc.org.

While direct studies on the AIE properties of this compound are not yet available, the structural similarities to known AIE-active molecules suggest its potential in this area. The pyridine ring can participate in π-π stacking and other intermolecular interactions that can induce AIE. Polymers and molecular aggregates based on this compound could therefore exhibit strong solid-state luminescence. Fused heterocyclic polymers, including those with pyridine units, have been synthesized and shown to possess AIE characteristics with applications in fluorescence chemo-sensors and stimuli-responsive materials acs.org. The development of AIE systems from pyridine and pyridinium analogues of tetraphenylethylene further underscores the potential of pyridine-containing molecules in this field rsc.org.

Compound/System AIE Mechanism Emission Characteristics Potential Applications
Pyridinium saltsIntermolecular pyridinium–pyridinium interactionsEmission increase up to 187 times in the crystal stateSolid-state emitters, chemical sensors
Fused heterocyclic polymers with pyridine unitsRestriction of intramolecular motionsEfficient aggregate-state fluorescenceChemo-sensors, stimuli-responsive materials

Self-Assembly and Supramolecular Chemistry Applications

The ability of this compound to form well-defined supramolecular structures is a key area of interest. This is driven by the presence of both a carboxylic acid group, which is a strong hydrogen bond donor and acceptor, and a pyridine ring, which can act as a hydrogen bond acceptor and participate in π-π stacking interactions.

Research on the closely related (E)-3-(pyridin-4-yl)acrylic acid has provided significant insights into the supramolecular chemistry of such compounds. X-ray diffraction studies have revealed that in the crystalline state, molecules of (E)-3-(pyridin-4-yl)acrylic acid are linked by strong O—H⋯N hydrogen bonds, forming chains nih.govresearchgate.netusc.edu.co. These chains are further interconnected by weaker C—H⋯O interactions and π–π stacking between the pyridine rings, leading to the formation of a three-dimensional network nih.govresearchgate.netusc.edu.co. The planarity of the molecule, with the pyridine ring fused to the acrylic acid, facilitates these interactions nih.govusc.edu.co.

Given these precedents, it is highly probable that this compound would also engage in similar intermolecular interactions to form complex supramolecular assemblies. The methyl group on the pyridine ring might introduce steric effects that could influence the packing arrangement and the resulting supramolecular architecture. The study of supramolecular assemblies of chlorobenzoic acids with amino-chloropyridine derivatives further highlights the role of hydrogen bonding and halogen interactions in directing the formation of cocrystals and molecular salts mdpi.com.

Interaction Type Description Effect on Supramolecular Structure
O—H⋯N Hydrogen BondingStrong interaction between the carboxylic acid proton and the pyridine nitrogen.Formation of molecular chains.
C—H⋯O Hydrogen BondingWeaker interactions linking adjacent chains.Formation of higher-order structures.
π–π StackingInteractions between the aromatic pyridine rings.Stabilization of the three-dimensional network.

Exploration in Optoelectronic or Responsive Materials

Pyridine-based polymers have garnered significant attention for their potential applications in optoelectronic devices, such as polymer light-emitting diodes (PLEDs). The electron-deficient nature of the pyridine ring imparts a high electron affinity to these materials, which is advantageous for electron injection and transport in electronic devices dtic.mil. The electronic structure of pyridine-based polymers has been studied to understand their photoluminescence properties, with theoretical calculations predicting strong fluorescence dtic.mil.

Polymers derived from this compound could exhibit interesting optoelectronic properties due to the presence of the pyridine moiety. The ability to tune the electronic properties of pyridine-containing polymers makes them suitable for a range of optoelectronic applications st-andrews.ac.uk. Research on thiophene-2,4,6-triaryl pyridine-based materials has demonstrated that the donor-acceptor architecture can lead to materials with desirable optical, electrochemical, and thermal properties for optoelectronic applications taylorfrancis.com.

Furthermore, the concept of stimuli-responsive materials, which change their properties in response to external stimuli, is a rapidly growing field. Phase change materials, for example, exhibit drastic changes in their optical properties upon a phase transition, making them suitable for applications in sensors and active displays mdpi.com. The incorporation of functional groups like the pyridine and carboxylic acid in this compound could lead to polymers that are responsive to stimuli such as pH, temperature, or the presence of metal ions, opening up possibilities for the development of smart materials.

Dielectric Properties and Electronic Materials Research

The dielectric properties of polymers are crucial for their application in electronic components such as capacitors, insulators, and substrates for printed circuits. Dielectric spectroscopy is a powerful technique to study the molecular dynamics and relaxation processes in polymers novocontrol.de. Studies on copolymers of acrylic acid have shown that the incorporation of polar carboxylic acid groups significantly influences the dielectric properties acs.org.

The anhydrization reaction in liquid crystalline copolymers containing acrylic acid groups, for instance, leads to the formation of anhydride structures that affect the dielectric relaxation processes acs.org. Similarly, the dielectric relaxation behavior of ethylene-methacrylic acid copolymers has been investigated to understand the effect of the acid groups on the polymer's molecular motions researchgate.net.

While the dielectric properties of polymers based on this compound have not been specifically reported, it can be anticipated that the polar pyridine and carboxylic acid groups would lead to distinct dielectric relaxation behaviors. The ability to modify these properties through copolymerization or by forming composites could be advantageous for the design of new electronic materials. For example, the grafting of acrylic acid onto polypropylene has been shown to influence the dielectric properties of the polymer, suggesting a pathway to tune these characteristics for specific applications researchgate.net.

Polymer System Dielectric Phenomenon Influencing Factors
Liquid crystalline copolymers with acrylic acidAnhydrization reaction affecting relaxation processesHeat treatment, formation of intra- and intermolecular anhydrides
Ethylene-methacrylic acid copolymersDielectric relaxation behaviorCarboxylic acid content, hydrogen bonding
Acrylic acid grafted polypropyleneChanges in dielectric constantNumber of grafted carboxyl groups

Advanced Analytical Chemistry Methodologies for 3 3 Methylpyridin 4 Yl Prop 2 Enoic Acid

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity and Impurity Profiling

Chromatographic techniques are paramount for separating "3-(3-Methylpyridin-4-yl)prop-2-enoic acid" from its potential impurities, which may include starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like pyridine (B92270) carboxylic acids. A reversed-phase HPLC (RP-HPLC) method would be the most probable approach for the purity and impurity profiling of "this compound".

A potential RP-HPLC method could be developed and validated based on methodologies used for similar aromatic carboxylic acids. Key parameters for such a method would include the choice of a suitable stationary phase, a mobile phase composition that provides optimal separation, and a detector that offers high sensitivity and selectivity.

Interactive Data Table: Hypothetical HPLC Parameters for Purity Analysis

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 3.0) in a gradient elutionAllows for the effective separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Detection UV at a specific wavelength (e.g., 254 nm or a wavelength of maximum absorbance)The pyridine ring and the conjugated system of the acrylic acid are expected to have strong UV absorbance.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temperature 30 °CHelps in achieving reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of "this compound" by GC-MS may be challenging due to its polarity and relatively low volatility. Therefore, a derivatization step would likely be necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester.

The subsequent GC-MS analysis would provide detailed information on the impurity profile, with the mass spectrometer allowing for the confident identification of separated components based on their mass spectra.

Advanced Spectroscopic Methods for Trace Analysis and Quantification

Spectroscopic methods are essential for the structural elucidation and quantification of "this compound," especially at trace levels.

UV-Visible Spectroscopy is a straightforward and robust method for the quantification of compounds with chromophores. The conjugated system in "this compound," arising from the pyridine ring and the acrylic acid moiety, is expected to exhibit strong absorbance in the UV region. A validated UV-Vis spectroscopic method can be used for routine quantification and for dissolution studies. The method would involve the measurement of absorbance at the wavelength of maximum absorption (λmax) and the use of a calibration curve prepared with a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is an indispensable tool for the unambiguous structural confirmation of "this compound". It provides detailed information about the chemical environment of each proton and carbon atom in the molecule. Quantitative NMR (qNMR) can also be employed for accurate purity assessment and to quantify the compound without the need for a specific reference standard of the same compound, by using an internal standard of known purity.

Mass Spectrometry (MS) , particularly when coupled with a chromatographic inlet like HPLC (LC-MS), is a highly sensitive and selective technique for trace analysis and quantification. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecule, which aids in its identification and elemental composition determination.

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods can provide valuable insights into the redox properties of "this compound". Techniques such as cyclic voltammetry (CV) can be used to study the oxidation and reduction potentials of the molecule. This information is crucial for understanding its chemical reactivity, potential degradation pathways, and for the development of electrochemical sensors.

The electrochemical behavior would be influenced by the electron-withdrawing nature of the pyridine ring and the carboxylic acid group, as well as the electron-donating effect of the methyl group. A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential between defined limits.

Interactive Data Table: Illustrative Parameters for Cyclic Voltammetry

ParameterDescription
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent Acetonitrile or Dimethylformamide
Supporting Electrolyte Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)
Scan Rate 100 mV/s

Development of Analytical Standards and Reference Materials

The availability of high-purity analytical standards and reference materials is a prerequisite for the development and validation of accurate and reliable analytical methods. For "this compound," this would involve:

Synthesis and Purification: The compound needs to be synthesized with high purity. Purification techniques such as recrystallization and preparative chromatography are employed to achieve the desired purity level.

Characterization and Certification: The purified compound must be extensively characterized using a battery of analytical techniques, including NMR, MS, HPLC, and elemental analysis, to confirm its identity and to determine its purity.

Reference Standard Management: Certified reference materials should be stored under controlled conditions to ensure their stability and should be periodically re-tested to confirm their purity.

The development of well-characterized reference standards for "this compound" and its potential impurities is a critical step in ensuring the quality and consistency of any product containing this compound.

Emerging Research Avenues and Future Prospects for 3 3 Methylpyridin 4 Yl Prop 2 Enoic Acid

Exploration of Organometallic Chemistry and Coordination Complexes Involving the Compound

The molecular architecture of 3-(3-Methylpyridin-4-yl)prop-2-enoic acid, featuring both a pyridine (B92270) nitrogen atom and a carboxylic acid group, presents theoretical opportunities for the formation of coordination complexes and organometallic compounds. The pyridine nitrogen can act as a Lewis base, donating its lone pair of electrons to a metal center, while the carboxylate group can coordinate to metals in a monodentate, bidentate, or bridging fashion.

Potential Coordination Modes:

N-coordination: The pyridine nitrogen could coordinate to a variety of transition metals.

O-coordination: The carboxylate group offers a binding site for metal ions.

N,O-bidentate chelation: The compound could potentially form a stable chelate ring by coordinating to a single metal center through both the pyridine nitrogen and one of the carboxylate oxygens.

Despite this theoretical potential, there is currently no specific research available detailing the synthesis or characterization of organometallic or coordination complexes involving this compound. Future research in this area would first need to synthesize and characterize such complexes, followed by an investigation of their electronic, magnetic, and structural properties.

Application in Catalysis as Ligands or Organocatalysts

The structural features of this compound suggest a hypothetical role in catalysis. As a ligand in coordination complexes, it could influence the catalytic activity of a metal center in various organic transformations. The electronic properties of the pyridine ring and the steric bulk of the methyl group could be tuned to modulate the reactivity and selectivity of the catalyst.

Furthermore, the presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) sites within the same molecule opens up the conceptual possibility of its use as an organocatalyst for reactions that benefit from bifunctional activation. However, no studies have been published that explore or validate the use of this compound in any catalytic application.

Bio-conjugation Strategies for Targeted Molecular Probes (conceptual)

In theory, this compound could be functionalized for use in bioconjugation. The carboxylic acid group provides a reactive handle for covalent attachment to biomolecules such as proteins, peptides, or nucleic acids, typically through amide bond formation. If coupled with a suitable imaging agent (e.g., a fluorophore or a radiolabel), the resulting conjugate could conceptually serve as a molecular probe.

The pyridine moiety might offer a vector for targeting specific biological environments, although this is purely speculative. The development of such probes would require extensive synthetic modification and biological evaluation, for which there is no current research basis.

Interdisciplinary Research with Nanoscience and Biotechnology

The intersection of this compound with nanoscience and biotechnology remains an unexplored field. Conceptually, the compound could be used to functionalize the surface of nanoparticles, such as gold or quantum dots. The carboxylic acid could serve as an anchor to the nanoparticle surface, while the pyridine group could be used to modulate surface properties or to bind other molecules.

In biotechnology, if this compound were found to possess any biological activity, it could be investigated further. However, there is a lack of published data on its biological properties or its application in any biotechnological process.

Q & A

Basic: What are the recommended methods for synthesizing 3-(3-Methylpyridin-4-yl)prop-2-enoic acid with high yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step approach, including condensation reactions between pyridine derivatives and acrylic acid precursors. Key steps include:

  • Knoevenagel condensation : Reacting 3-methylpyridine-4-carbaldehyde with malonic acid under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated carboxylic acid backbone .
  • Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals. Optimizing solvent ratios and cooling rates improves yield .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 8.5–8.7 ppm for pyridyl protons) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

Basic: How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure to confirm stereochemistry (e.g., E-configuration of the double bond) and intermolecular interactions. SHELX software is recommended for refinement, leveraging its robust algorithms for small-molecule crystallography .
  • Spectroscopic validation :
    • NMR : Compare chemical shifts with analogous compounds (e.g., (E)-3-(pyridin-4-yl)acrylic acid δ 6.5–7.5 ppm for vinyl protons) .
    • Mass spectrometry : Confirm molecular weight (163.18 g/mol) via ESI-MS .

Advanced: What strategies resolve contradictions in crystallographic data interpretation, particularly regarding hydrogen bonding?

Methodological Answer:

  • Graph set analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R22_2^2(8) motifs) and identify dominant interactions .
  • Multi-software validation : Cross-verify SHELX-refined structures with programs like OLEX2 or PLATON to detect discrepancies in bond lengths or angles .
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts, improving electron density maps .

Advanced: How can structure-activity relationship (SAR) studies elucidate biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on the pyridyl and carboxylic acid moieties as key pharmacophores .
  • In vitro assays :
    • Enzyme inhibition : Measure IC50_{50} values using fluorescence-based assays (e.g., COX-2 inhibition) .
    • Cellular uptake : Radiolabel the compound with 14C^{14}C to track metabolic pathways in cell cultures .

Basic: What are the common chemical reactions and reactivity patterns of this compound?

Methodological Answer:

  • Acid-base reactions : Deprotonate the carboxylic acid group (pKa ~4.5) with NaOH to form water-soluble salts .
  • Electrophilic substitution : React with bromine in acetic acid to functionalize the pyridine ring (e.g., 5-bromo derivatives) .
  • Reduction : Hydrogenate the double bond using Pd/C under H2_2 to yield saturated analogs .

Advanced: What computational methods predict supramolecular assembly in solid-state structures?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model intermolecular interactions (e.g., π-π stacking between pyridine rings) .
  • Hirshfeld surface analysis : Visualize close contacts (e.g., O–H⋯N hydrogen bonds) using CrystalExplorer to explain packing motifs .

Basic: What parameters optimize recrystallization for high-quality single crystals?

Methodological Answer:

  • Solvent selection : Use mixed solvents (e.g., DMSO/water) for controlled nucleation. Avoid highly viscous solvents to prevent twinning .
  • Temperature gradient : Cool slowly (0.5°C/min) from saturation point to favor large crystal growth .

Advanced: How can isotopic labeling study metabolic pathways in biological systems?

Methodological Answer:

  • 13C^{13}C-labeling : Introduce 13C^{13}C at the carboxylic acid group via synthetic routes (e.g., 13C^{13}C-malonic acid precursors) .
  • LC-MS/MS tracking : Monitor labeled metabolites in plasma or tissue homogenates to map degradation pathways .

Advanced: How to distinguish stereoisomers or positional isomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • NOESY NMR : Detect spatial proximity of protons (e.g., vinyl and pyridyl groups) to confirm E/Z configurations .

Basic: What biological activities are documented, and what assays evaluate them?

Methodological Answer:

  • Anti-inflammatory activity : Measure TNF-α suppression in RAW 264.7 macrophages using ELISA .
  • Antimicrobial assays : Test MIC values against S. aureus via broth microdilution (CLSI guidelines) .

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